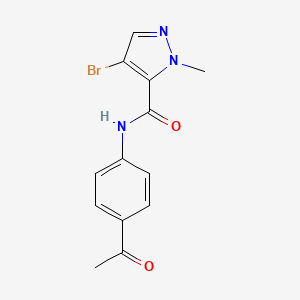
N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
“N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxamide group at the 5-position. The nitrogen atom at the 1-position of the pyrazole ring is also connected to a phenyl ring, which is further substituted with an acetyl group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the various substituents. The bromine atom would be a significant electron-withdrawing group, while the methyl and acetyl groups would be electron-donating. The carboxamide group could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the carboxamide group could increase its polarity and potentially its boiling and melting points .Scientific Research Applications
Synthesis and Medicinal Chemistry of Pyrazole Derivatives
Pyrazoles, including N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide, are pivotal in the realm of medicinal chemistry due to their pharmacophore status, which makes them central to the development of biologically active compounds. These compounds are extensively utilized as synthons in organic synthesis, exhibiting a wide array of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors underscores the significance of these heterocycles in drug discovery. Synthesis strategies often involve condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethylformamide, acetamide, and hydrazine to obtain pyrazole derivatives. These methods have been successful under various conditions, including microwave irradiation, providing efficient pathways to synthesize heterocyclic pyrazoles with potential yields (Dar & Shamsuzzaman, 2015).
Pyrazole as a Scaffold in Heterocyclic Synthesis
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and its derivatives demonstrates the utility of pyrazoles as building blocks for synthesizing diverse heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These derivatives serve as a versatile platform for the development of heterocyclic compounds and dyes, highlighting the unique reactivity of dicyanomethylene units for generating a wide range of cynomethylene dyes from various precursors. This versatile reactivity opens avenues for novel transformations in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).
Therapeutic Applications of Pyrazolines
Pyrazolines, including this compound, exhibit a spectrum of pharmacological effects ranging from antimicrobial to anticancer activities. The development of pyrazoline derivatives has been a focal point in therapeutic patent literature, showcasing their efficacy in various biological applications. Pyrazoline derivatives have been explored for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties, among others. This exploration has led to the synthesis and patenting of new pyrazoline derivatives with high biological efficacy and potential applications in pharmaceutical compositions (Shaaban, Mayhoub, & Farag, 2012).
Mechanism of Action
Target of Action
Related compounds have been found to interact with theHeat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It’s worth noting that related compounds have been shown to undergoMichael-type addition reactions with aromatic alcohols, resulting in new compounds . This suggests that N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide may interact with its targets in a similar manner, leading to changes in the target proteins and their functions .
Biochemical Pathways
Compounds with similar structures have been associated with theHippo signaling pathway , which monitors cell-cell contact and external factors that shape tissue structure . Dysregulation of this pathway can lead to tumorigenesis and developmental abnormalities .
Pharmacokinetics
Related compounds have been found to exhibit significant antibacterial activity, suggesting that they may be well-absorbed and distributed within the body
Result of Action
Related compounds have been found to exhibit significant antibacterial activity againstEscherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . This suggests that this compound may have similar effects.
Action Environment
It’s worth noting that the synthesis of related compounds has been successfully carried out in water, an environmentally benign and inexpensive solvent . This suggests that the action of this compound may also be influenced by the solvent environment.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-bromo-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-8(18)9-3-5-10(6-4-9)16-13(19)12-11(14)7-15-17(12)2/h3-7H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHRPQFFIVNUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180479 | |
| Record name | N-(4-Acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001567-66-3 | |
| Record name | N-(4-Acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001567-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


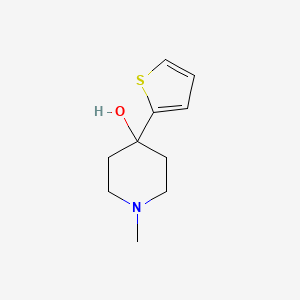
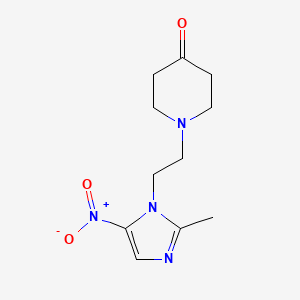

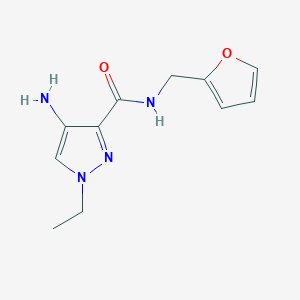
![3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B3196863.png)

![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B3196897.png)
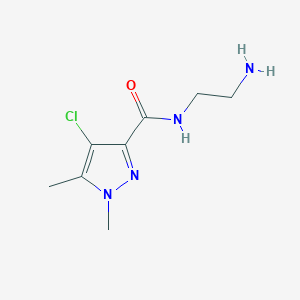
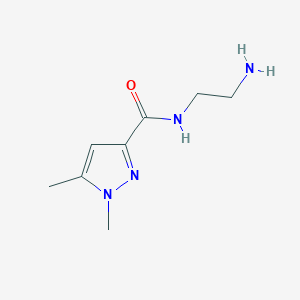
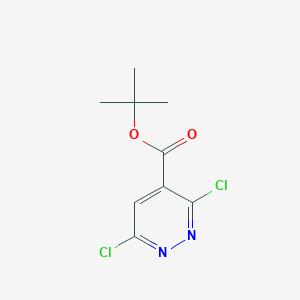
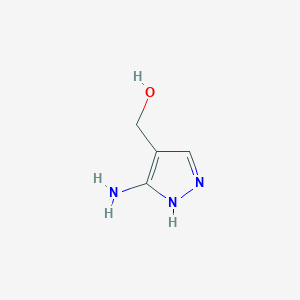
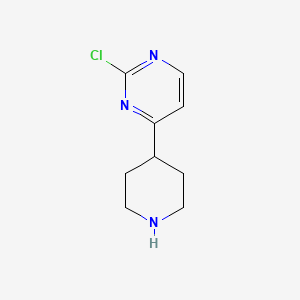

![5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3196945.png)
